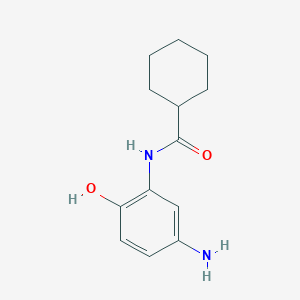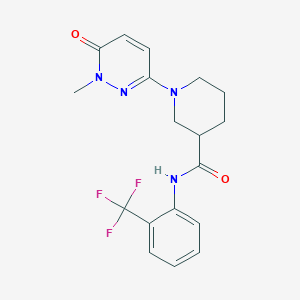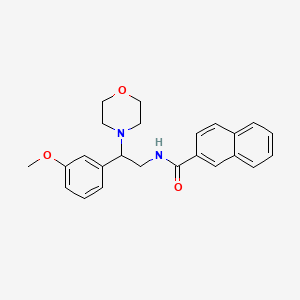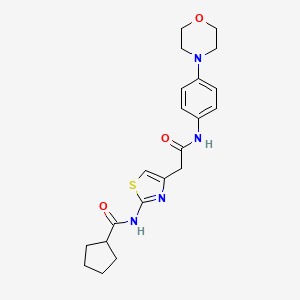
N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide, also known as AHCC, is a natural compound derived from shiitake mushrooms. AHCC has been extensively researched for its potential health benefits, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
Antifibrinolytic and Hemostatic Applications
Research on compounds with similar structural features to N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide has shown efficacy in antifibrinolytic therapy. For instance, Tranexamic Acid, a synthetic derivative of the amino acid lysine, demonstrates significant potential in reducing perioperative blood loss, managing gynecological bleeding disorders, and reducing mortality in trauma patients with significant bleeding. Its mechanism involves the inhibition of plasminogen activator substances, thereby preventing the dissolution of fibrin clots (McCormack, 2012).
Anticancer Research
Compounds structurally related to this compound have been studied for their anticancer properties. Mafosfamide, a cyclophosphamide analog, shows promise in preclinical investigations and clinical trials for various types of cancer due to its alkylating action, which leads to DNA cross-linking and cell death. Its efficacy in intrathecal administration suggests potential in regional cancer therapy (Mazur et al., 2012).
Neuropharmacology and Epilepsy Treatment
The exploration of compounds with effects on neurotransmitter systems can offer insights into the treatment of neurological disorders. For example, studies on the roles of NMDA and AMPA receptors in epilepsy highlight the potential of receptor antagonists in managing seizures. This research underscores the importance of understanding specific receptor roles in disease pathogenesis, which could be relevant for compounds like this compound if they interact with similar pathways (Hanada, 2020).
Environmental and Biotechnological Applications
The study of biodegradable polymers and sustainable chemicals from biomass underlines the environmental applications of chemical research. Lactic acid, produced from biomass, serves as a precursor for various green chemistry applications, illustrating how compounds with functional groups similar to this compound might be used in developing sustainable materials and chemicals (Gao et al., 2011).
Antimicrobial Activity
The antimicrobial activity of natural compounds, such as eugenol, demonstrates the potential for chemical compounds to serve as bases for new antimicrobial agents. Studies on eugenol have shown broad-spectrum antimicrobial activity against both bacteria and fungi, suggesting a similar research path for this compound if it possesses similar functional properties (Marchese et al., 2017).
Eigenschaften
IUPAC Name |
N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYEIQTHCNOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)
![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)
![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)

